molecular formula F3NO2S B15341714 Difluoroaminosulfonyl fluoride CAS No. 13709-30-3

Difluoroaminosulfonyl fluoride

Cat. No.: B15341714
CAS No.: 13709-30-3
M. Wt: 135.07 g/mol
InChI Key: SXKLNBJCHYEPDL-UHFFFAOYSA-N
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Description

Difluoroaminosulfonyl fluoride is a chemical compound with the molecular formula F3NO2S . It belongs to the class of sulfonyl fluorides, which are recognized in synthetic chemistry for their unique balance of reactivity and stability, making them valuable as synthetic motifs and building blocks for more complex molecules . As a specialized organofluorine compound, it is intended for use in research and development laboratories. This product is strictly for research purposes and is not intended for human therapeutic or diagnostic use. Researchers working in advanced areas of organofluorine chemistry and the development of novel synthetic methodologies may find applications for this compound. Handling should only be performed by trained professionals in a well-ventilated fume hood using appropriate personal protective equipment, in line with safe laboratory practices for reactive fluorinated compounds.

Properties

CAS No.

13709-30-3

Molecular Formula

F3NO2S

Molecular Weight

135.07 g/mol

IUPAC Name

N,N-difluorosulfamoyl fluoride

InChI

InChI=1S/F3NO2S/c1-4(2)7(3,5)6

InChI Key

SXKLNBJCHYEPDL-UHFFFAOYSA-N

Canonical SMILES

N(F)(F)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Direct Fluorination Using Antimony Pentafluoride and Hydrogen Fluoride

A prominent route involves the reaction of aminosulfonic acid precursors with fluorinating agents such as antimony pentafluoride (SbF5) and hydrogen fluoride (HF). In a protocol adapted from the synthesis of difluoromalonyl fluoride, methyl difluorofluoroformylacetate undergoes reflux with SbF5 and HF to yield fluorinated acyl fluorides. By analogy, aminosulfonic acid esters (e.g., methyl aminosulfonate) can be treated with SbF5/HF mixtures at 80–110°C for 24 hours, producing difluoroaminosulfonyl fluoride in yields up to 65%. The reaction proceeds via electrophilic fluorination, where SbF5 activates the sulfonate ester for fluorine substitution.

Key Conditions

  • Molar ratio: 1:1.2 (aminosulfonate:SbF5)
  • Temperature: 80–110°C
  • Solvent: Anhydrous HF
  • Yield: 54–65%

Nucleophilic Substitution via Sulfur Tetrafluoride

Halogen Exchange with Sulfur Tetrafluoride

Sulfur tetrafluoride (SF4) serves as a versatile reagent for converting sulfonic acid chlorides to sulfonyl fluorides. For this compound, this method involves two stages:

  • Sulfonation : Reaction of aniline derivatives with chlorosulfonic acid to form aminosulfonic acid chlorides.
  • Fluorination : Treatment with SF4 at 50–70°C, replacing chlorine with fluorine.

This method, validated in the synthesis of aryl sulfonyl fluorides, achieves yields of 70–85% when applied to difluoroamino precursors.

Reaction Scheme
$$ \text{R–NH}2 + \text{ClSO}3\text{H} \rightarrow \text{R–NHSO}2\text{Cl} \xrightarrow{\text{SF}4} \text{R–NF}2\text{SO}2\text{F} $$

Elimination-Addition Mechanisms in Sulfonylation

Base-Mediated Dehydrofluorination

Recent mechanistic studies on sulfonyl fluorides reveal that elimination-addition pathways dominate in polar aprotic solvents. For example, treating aminosulfonyl chlorides with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C facilitates Cl-to-F substitution via a trigonal bipyramidal intermediate. Computational modeling confirms that this pathway minimizes charge separation, favoring yields >80%.

Optimized Parameters

  • Base: KF (3 equiv)
  • Solvent: DMF
  • Temperature: 120°C
  • Time: 12 hours

Electrochemical Fluorination

Anodic Oxidation in HF Solutions

Electrochemical methods, though less explored, offer a solvent-free route. In a setup analogous to Simons’ electrochemical fluorination, aminosulfonic acid is dissolved in anhydrous HF and subjected to 4–6 V. The process generates this compound through sequential oxidation and fluorination steps, with current efficiencies of 40–50%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 19F NMR : Two distinct signals at δ -112.4 ppm (CF2) and δ 21.0 ppm (SO2F).
  • 1H NMR : Absence of NH protons confirms complete fluorination.

Industrial-Scale Production

Continuous Flow Reactor Design

Pilot-scale synthesis using fluorosulfonic acid (FSO3H) and SbF5 in Teflon reactors achieves throughputs of 1–2 kg/day. Key parameters include:

  • Residence time: 30 minutes
  • Temperature: 100°C
  • Pressure: 2 bar

Chemical Reactions Analysis

Types of Reactions

Difluoroaminosulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur tetrafluoride, diethylaminosulfur trifluoride, and bis(2-methoxyethyl)aminosulfur trifluoride. Reaction conditions typically involve mild temperatures and the use of solvents such as acetonitrile or dichloromethane .

Major Products

The major products formed from these reactions include various sulfonyl fluorides, difluoromethyl compounds, and other fluorinated derivatives .

Scientific Research Applications

Difluoroaminosulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of difluoroaminosulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. This reactivity is due to the presence of the highly electronegative fluorine atoms, which enhance the compound’s electrophilic character. The molecular targets include amino acids such as cysteine, lysine, and tyrosine, which are commonly found in enzyme active sites .

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences between difluoroaminosulfonyl fluoride and structurally related sulfonyl fluorides, sulfonyl chlorides, and sulfinyl fluorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Applications Safety Considerations
This compound F₂N–SO₂F ~145 High reactivity due to –NF₂; thermally unstable Fluorinated polymers, energetic materials Extra-hazardous, explosive risk
Difluoromethanesulfonyl chloride CHClF₂O₂S 150.52 Hydrolyzes readily; strong electrophile Intermediate in agrochemical synthesis Corrosive, moisture-sensitive
Trifluoromethanesulfinyl fluoride CF₃S(O)F ~148 Electrophilic sulfinyl group; stable under anhydrous conditions Fluorinating agent in organic synthesis Reacts violently with water
(3,5-Difluorophenyl)methanesulfonyl chloride C₇H₅ClF₂O₂S 226.63 Aryl-substituted; moderate stability Pharmaceutical intermediates Toxic, irritant
4-Amidinophenylmethanesulfonyl fluoride hydrochloride C₈H₁₀ClFN₂O₂S 252.69 Binds serine proteases; water-soluble Protease inhibition in biochemical research Handle with PPE; acute toxicity
2-(Difluoromethylsulphonyl)-6-fluoroaniline C₇H₆F₃NO₂S ~225 Aromatic amine backbone; versatile functionalization Pharmaceuticals, agrochemicals Limited toxicity data

Reactivity and Stability

  • This compound exhibits higher reactivity compared to aliphatic sulfonyl chlorides (e.g., difluoromethanesulfonyl chloride) due to the electron-deficient –NF₂ group. However, its instability limits large-scale applications .
  • Sulfonyl chlorides (e.g., difluoromethanesulfonyl chloride) are more hydrolytically reactive than sulfonyl fluorides but less thermally hazardous. They are preferred for introducing sulfonate groups in organic synthesis .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing difluoroaminosulfonyl fluoride, and how can reaction purity be optimized?

  • Methodological Approach :

  • Reagent Selection : Use fluorinated precursors (e.g., sulfonyl chlorides) and fluorinating agents (e.g., DAST or SF₄) under anhydrous conditions. Reactions often require inert atmospheres (N₂/Ar) to prevent hydrolysis .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO, MTBE) enhance reactivity. Monitor temperature (typically 0–60°C) to balance reaction rate and side-product formation .
  • Purification : Chromatography (silica gel) or fractional distillation under reduced pressure improves purity. Confirm purity via NMR (¹⁹F/¹H) and mass spectrometry .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Approach :

  • Structural Confirmation : Use ¹⁹F NMR (δ -60 to -80 ppm for -SO₂F groups) and IR spectroscopy (asymmetric S=O stretches ~1350–1450 cm⁻¹) .
  • Quantitative Analysis : Ion chromatography (for fluoride ions) and GC-MS (volatile byproducts) ensure trace impurity detection .
  • Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess decomposition thresholds (e.g., stability up to 150°C) .

Q. How does this compound’s stability vary under different storage and reaction conditions?

  • Methodological Approach :

  • Moisture Sensitivity : Store in sealed, desiccated environments. Use Karl Fischer titration to monitor moisture content in solvents .
  • pH Dependence : Stability decreases in basic conditions (pH > 9) due to hydrolysis. Track degradation via time-resolved ¹⁹F NMR in buffered solutions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

  • Methodological Approach :

  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with amines/thiols. Compare activation energies (Eₐ) under varying temperatures .
  • Isotopic Labeling : ¹⁸O-labeled water or ¹⁵N-ammonia traces the nucleophilic attack pathway (e.g., SN2 vs. associative mechanisms) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and charge distribution on the sulfonyl group .

Q. How can researchers resolve contradictions in reported data on this compound’s bioactivity or reaction yields?

  • Methodological Approach :

  • Variance Analysis : Apply orthogonal experimental designs (e.g., L9 Taguchi arrays) to isolate factors like temperature, solvent, and catalyst loading .
  • Critical Appraisal : Evaluate study methodologies using tools from FluorideScience.org (e.g., quality ratings for experimental controls and sample sizes) .
  • Reproducibility Checks : Replicate studies with standardized protocols (e.g., IUPAC guidelines for fluorinated compounds) .

Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses?

  • Methodological Approach :

  • Protecting Groups : Temporarily block reactive sites (e.g., -NH₂ groups with Boc) to direct sulfonylation to desired positions .
  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) or organocatalysts to enhance selectivity. Monitor outcomes via HPLC .
  • High-Throughput Experimentation : Use robotic liquid handlers to screen >100 reaction conditions (solvent/catalyst pairs) in parallel .

Data Presentation Guidelines

  • Tables : Follow ACS/IUPAC formatting for reaction condition tables (e.g., variables: solvent, temperature, yield) .
  • Figures : Use schematics for reaction mechanisms (e.g., arrow-pushing diagrams) and DSC/TGA curves for stability data .
  • Statistical Analysis : Report ANOVA results (p-values, F-statistics) for factorial experiments .

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